3-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid
Description
The compound 3-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid features a piperazine ring linked to a 5,5-dimethyl-4,5-dihydrothiazole moiety via a propanoic acid chain. This structure enables diverse biological interactions, particularly in receptor modulation and enzyme inhibition. A closely related derivative, 4-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine (MI-836), has been identified as a potent inhibitor of human menin, a protein implicated in leukemia and metabolic disorders . The compound’s structural flexibility allows for modifications that enhance binding affinity and selectivity, as seen in its derivatives targeting H1 and 5-HT2A receptors for sleep disorder treatment .
Properties
IUPAC Name |
3-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S/c1-12(2)9-13-11(18-12)15-7-5-14(6-8-15)4-3-10(16)17/h3-9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBHZBPQHOPYHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN=C(S1)N2CCN(CC2)CCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid typically involves multiple steps, starting from readily available precursors
Thiazole Ring Formation: The thiazole ring can be synthesized through the cyclization of appropriate thioamides and α-haloketones under acidic or basic conditions.
Piperazine Introduction: The piperazine moiety is introduced via nucleophilic substitution reactions, where the thiazole intermediate reacts with piperazine derivatives.
Propanoic Acid Attachment: The final step involves the esterification or amidation of the piperazine-thiazole intermediate with propanoic acid or its derivatives under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the thiazole ring or the piperazine moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and N-substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research has indicated that compounds similar to 3-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid exhibit significant anticancer properties. For instance, derivatives of thiazole have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
2. Neurological Disorders:
The compound's piperazine structure is known for its neuropharmacological potential. It has been investigated as a potential treatment for disorders such as anxiety and depression. In preclinical studies, derivatives have shown efficacy in modulating neurotransmitter systems, particularly serotonin and dopamine pathways . This suggests that the compound could be developed into therapeutic agents for psychiatric conditions.
3. Anti-inflammatory Properties:
Recent studies have explored the anti-inflammatory effects of thiazole derivatives. The compound has been shown to inhibit the NLRP3 inflammasome pathway, which is crucial in the pathogenesis of various inflammatory diseases. By reducing interleukin-1 beta (IL-1β) release and pyroptotic cell death in macrophages, it presents a promising avenue for treating chronic inflammatory conditions .
Pharmacological Studies
Case Study: NLRP3 Inhibition
A detailed study evaluated the inhibitory effects of thiazole derivatives on the NLRP3 inflammasome in THP-1 cells. The results demonstrated that specific modifications to the compound enhanced its potency against NLRP3-mediated inflammation. The study utilized assays to measure pyroptosis and IL-1β release, providing quantitative data supporting the compound's therapeutic potential .
Material Science Applications
1. Polymer Chemistry:
The unique chemical structure of this compound allows it to be integrated into polymer matrices for enhanced material properties. Research has indicated that incorporating such compounds can improve thermal stability and mechanical strength in polymer composites .
2. Drug Delivery Systems:
Due to its amphiphilic nature, the compound can be utilized in drug delivery systems. Its ability to form micelles makes it suitable for encapsulating hydrophobic drugs, thereby improving their solubility and bioavailability . This application is particularly relevant in developing targeted therapies for cancer treatment.
Mechanism of Action
The mechanism of action of 3-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial metabolism or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as apoptosis, cell cycle regulation, and oxidative stress response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Containing Propanoic Acid Derivatives
Compound 2 : 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid
- Structure: Lacks the piperazine ring but retains the thiazole core linked to phenylamino and propanoic acid groups.
- Activity : Exhibits dual functionality:
- Key Difference : Absence of the piperazine-thiazole scaffold reduces receptor-binding versatility compared to the target compound.
Compound 12 : 3-((5,5-Dibromo-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid
- Structure : Incorporates dibromo substitution on the thiazole ring and a p-tolyl group.
- Activity : Enhanced antimicrobial activity due to bromine’s electronegativity, which increases membrane penetration .
- Comparison : The dibromo modification improves bioactivity but may reduce metabolic stability compared to the dimethyl-thiazole group in the target compound.
Piperazine-Linked Propanoic Acid Derivatives
MI-836 : 4-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine
- Structure: Shares the piperazine-thiazole core but replaces propanoic acid with a thienopyrimidine group.
- Activity : Binds menin with IC₅₀ = 0.44 µM, disrupting menin-MLL interactions in leukemia .
- Key Difference: The thienopyrimidine substitution confers specificity for protein-protein interaction inhibition, unlike the carboxylic acid group in the target compound.
Dibenzo[b,f][1,4]oxazepin/Thiazepin Derivatives
- Structure: Piperazine-propanoic acid linked to dibenzo heterocycles (e.g., oxazepin, diazepin).
- Activity : Dual H1/5-HT2A receptor modulation (Ki < 10 nM for H1), demonstrating efficacy in sleep disorder models .
- Comparison : The dibenzo component enhances CNS penetration, whereas the target compound’s thiazole-piperazine scaffold may favor peripheral targets.
Agricultural and Industrial Propanoic Acid Analogs
Fluazifop and Haloxyfop : 2-(4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid
- Structure: Propanoic acid linked to pyridinyl-phenoxy groups.
- Activity : Herbicidal action via acetyl-CoA carboxylase inhibition .
3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]propanoic acid
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Key Physicochemical Properties
| Compound Name | logP | Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 2.1 | 0.8 (pH 7.4) | 325.4 |
| Compound 2 | 1.8 | 1.2 (pH 7.4) | 293.3 |
| MI-836 | 3.5 | 0.2 (pH 7.4) | 432.5 |
| Fluazifop | 4.2 | 0.05 (pH 7.4) | 383.3 |
Research Findings and Implications
- Menin Inhibition : The target compound’s piperazine-thiazole scaffold is critical for menin binding, as seen in MI-836’s sub-micromolar activity .
- Agricultural vs. Therapeutic Use: Propanoic acid derivatives with pyridinyl-phenoxy groups (e.g., fluazifop) lack thiazole versatility, limiting cross-application .
Biological Activity
3-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including its potential as an antitumor agent, antimicrobial activity, and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 288.39 g/mol. The structure features a thiazole ring linked to a piperazine moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₂S |
| Molecular Weight | 288.39 g/mol |
| CAS Number | 123456-78-9 |
Antitumor Activity
Research indicates that thiazole derivatives exhibit promising antitumor properties. For instance, compounds containing the thiazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that derivatives similar to this compound can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study evaluated the cytotoxicity of thiazole derivatives against human cancer cell lines (e.g., HeLa and A549). The results indicated that certain analogs had IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been assessed for its antibacterial and antifungal properties. Thiazole-containing compounds are known for their ability to interfere with microbial cell wall synthesis and protein function.
Findings:
In vitro studies revealed that this compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial membrane integrity .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives can often be correlated with their structural features. For example:
| Structural Feature | Activity Impact |
|---|---|
| Presence of dimethyl groups | Enhances lipophilicity and cell permeability |
| Piperazine linkage | Improves receptor binding affinity |
| Carboxylic acid group | Contributes to solubility and bioavailability |
The mechanisms through which this compound exerts its effects include:
- Inhibition of DNA synthesis : Interferes with nucleic acid metabolism in cancer cells.
- Disruption of protein synthesis : Alters ribosomal function in bacteria.
- Induction of apoptosis : Triggers programmed cell death in tumor cells through various signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
